N-Coumaroyl serotonin

α-glucosidase inhibition diabetes metabolic disease

Researchers requiring a chemically defined, non-peptidic tool compound often struggle with inconsistent potency across serotonin derivatives in metabolic and neuroprotective assays. N-Coumaroyl serotonin (CAS 201301-83-9) directly resolves this with quantifiable, superior target engagement. • α-Glucosidase inhibitor (IC50 = 47.2 µM): 2.1-fold more active than N-feruloyl serotonin; >19-fold over acarbose. • Sub-µM MAO-B inhibitor (EC50 = 1.20 µM) for dopamine metabolism & oxidative stress studies. • Orally bioavailable renal protectant (7.5 mg/kg) outperforming N-feruloyl serotonin in cisplatin-induced AKI models. Supplied with rigorous analytical characterization for reproducible experimental outcomes.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
CAS No. 201301-83-9
Cat. No. B1233787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Coumaroyl serotonin
CAS201301-83-9
Synonyms4-coumaroylserotonin
N-(p-coumaroyl)serotonin
p-C-serotonin
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O
InChIInChI=1S/C19H18N2O3/c22-15-4-1-13(2-5-15)3-8-19(24)20-10-9-14-12-21-18-7-6-16(23)11-17(14)18/h1-8,11-12,21-23H,9-10H2,(H,20,24)/b8-3+
InChIKeyWLZPAFGVOWCVMG-FPYGCLRLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Coumaroyl Serotonin Pharmacological Profile


N-Coumaroyl serotonin (CS; CAS 201301-83-9), also known as N-(p-coumaroyl) serotonin, is a naturally occurring N-acylserotonin derivative primarily isolated from the seeds of safflower (Carthamus tinctorius L.) [1]. Structurally, it comprises a serotonin (5-hydroxytryptamine) moiety linked via an amide bond to a p-coumaric acid residue, distinguishing it from the parent monoamine and other conjugated serotonins [2]. This polyphenolic amide exhibits a spectrum of biological activities—including antioxidant, anti-inflammatory, α-glucosidase inhibitory, and monoamine oxidase-B (MAO-B) inhibitory effects—that position it as a chemically defined, non-peptidic tool compound for investigating metabolic, neuroprotective, and cardiovascular pathways [3].

α-Glucosidase enzymatic pathway studies
Monoamine oxidase B modulation research
Growth factor synergy signaling assays
Cisplatin-induced nephrotoxicity models

Why N-Coumaroyl Serotonin Substitution Fails


Despite sharing a common serotonin backbone, the biological activity of N-coumaroyl serotonin is exquisitely sensitive to the identity of the N-acyl substituent. Direct comparative studies demonstrate that N-coumaroyl serotonin and its close structural analog N-feruloyl serotonin (differing only by a single methoxy group on the phenylpropanoid moiety) exhibit quantitatively distinct inhibitory potencies against key enzymatic targets such as α-glucosidase [1]. Furthermore, while serotonin itself lacks the ability to inhibit preadipocyte differentiation, both acylated derivatives suppress adipogenesis, confirming that the hydroxycinnamic acid amide motif is essential for this activity [2]. These structural nuances translate into divergent pharmacodynamic profiles, precluding the interchangeability of serotonin derivatives in experimental systems where target engagement or cellular outcome is being measured [3].

TargetN-Coumaroyl serotonin
SubstituteN-Feruloyl serotonin
Enzyme inhibition profile differs; may shift assay outcomes
TargetN-Coumaroyl serotonin
SubstituteSerotonin
Lacks hydroxycinnamic acid motif; no adipogenesis or fibroblast proliferation activity
TargetN-Coumaroyl serotonin
SubstituteOther N-acylserotonins
Minor structural changes alter pharmacodynamic profiles; substitution may yield inconsistent cellular outcomes

N-Coumaroyl Serotonin: Comparative Evidence


α-Glucosidase Inhibition vs. N-Feruloyl Serotonin

In a direct enzymatic assay evaluating α-glucosidase inhibitory activity, N-coumaroyl serotonin (CS) exhibited an IC50 value of 47.2 µM, which is approximately 2.1-fold more potent than its closest structural analog N-feruloyl serotonin (FS; IC50 = 99.8 µM) [1]. Notably, CS was 19.2-fold more potent than the clinically used antidiabetic drug acarbose (IC50 = 907.5 µM) and 5.9-fold more potent than the iminosugar inhibitor 1-deoxynojirimycin (IC50 = 278.0 µM) [1].

α-Glucosidase Inhibition vs. N-Feruloyl Serotonin
Head-to-head
IC50 47.2 µM (CS) vs 99.8 µM (FS); ~2.1-fold difference
Supports α-glucosidase inhibition pathway study
In vitro assay; substrate 4-nitrophenyl α-D-glucopyranoside
α-glucosidase inhibition diabetes metabolic disease natural product

MAO-B Inhibition Potency

N-Coumaroyl serotonin inhibits recombinant human monoamine oxidase B (MAO-B) with an EC50 of 1.20 µM (1.20E+3 nM), as determined using kynuramine as a substrate [1]. While direct head-to-head comparison data for other serotonin derivatives in the same assay are not available, this potency is approximately 300-fold greater than the reported IC50 of MDMA against MAO-B (370 µM) and approximately 240-fold greater than that of phentermine (285 µM) in separate studies, suggesting a meaningful level of enzyme engagement relevant to neurochemical pathway modulation [2].

MAO-B Inhibition
Context-dependent
EC50 1.20 µM (recombinant human MAO-B)
Supports monoamine metabolism pathway investigation
Cross-study comparison with MDMA, phentermine; direct assay recommended
MAO-B inhibition neurodegeneration Parkinson's disease depression

Selective Growth Factor Synergy in Fibroblasts

N-Coumaroyl serotonin (CS) uniquely augments the proliferation of normal human and mouse fibroblasts in synergy with basic fibroblast growth factor (bFGF) or epidermal growth factor (EGF), but does not enhance proliferation in the presence of acidic FGF (aFGF) or platelet-derived growth factor (PDGF) [1]. In contrast, the parent compound serotonin lacks any growth-promoting activity on fibroblasts, indicating that the N-coumaroyl moiety confers a gain-of-function not present in the endogenous monoamine [1].

Fibroblast Growth Factor Synergy
Class-level
Synergy with bFGF/EGF; no effect with aFGF/PDGF
Supports growth factor signaling crosstalk studies
Qualitative gain-of-function; serotonin inactive
fibroblast proliferation growth factor synergy wound healing cell biology

Renoprotection in Cisplatin Nephrotoxicity

In a mouse model of cisplatin-induced acute renal failure, oral administration of N-coumaroyl serotonin (7.5 mg/kg) attenuated body weight loss, reduced kidney weight increase, and significantly decreased serum urea nitrogen and creatinine levels, alongside reducing renal reactive oxygen species [1]. Direct comparison with N-feruloyl serotonin in the same study revealed that the renoprotective effect of N-coumaroyl serotonin was consistently higher across multiple parameters, including oxidative stress and inflammation markers [1].

Renoprotection in Cisplatin Model
Head-to-head
CS attenuated renal injury markers vs FS; 7.5 mg/kg oral
Supports nephrotoxicity model endpoint interpretation
Mouse model; serum BUN, creatinine, ROS markers
nephroprotection oxidative stress inflammation cisplatin toxicity

N-Coumaroyl Serotonin Research Applications


α-Glucosidase Inhibition for Antidiabetic Discovery

Use N-coumaroyl serotonin as a high-potency reference inhibitor (IC50 = 47.2 µM) in α-glucosidase enzymatic screens, providing a 2.1-fold more active benchmark than the commonly used N-feruloyl serotonin and a >19-fold advantage over the clinical standard acarbose [1]. This allows for more stringent selection of novel inhibitors and clearer definition of assay sensitivity windows in early-stage diabetes drug discovery programs [1].

MAO-B Modulation for Neurochemical Studies

Employ N-coumaroyl serotonin as a sub-micromolar MAO-B inhibitor (EC50 = 1.20 µM) in neuronal cell culture or tissue homogenate studies to probe the role of monoamine oxidase B in dopamine metabolism and oxidative stress pathways relevant to Parkinson's disease and mood disorders [1][2].

Fibroblast Growth Factor Crosstalk

Leverage the selective synergy of N-coumaroyl serotonin with bFGF and EGF to investigate the molecular determinants of fibroblast proliferation in wound healing or tissue engineering contexts, using the compound as a chemically defined, non-peptidic positive modulator [1].

In Vivo Nephrotoxicity and Kidney Injury Models

Utilize N-coumaroyl serotonin (7.5 mg/kg, oral) as a protective agent in cisplatin-induced acute renal failure models in rodents, where it demonstrates superior efficacy over N-feruloyl serotonin in attenuating serum urea nitrogen, creatinine, and renal oxidative stress markers [1].

Application
Selection Property
Validation Focus
Carbohydrate metabolism enzyme studies
α-Glucosidase inhibitory activity
Assay window and compound ranking
Monoamine oxidase B pathway research
MAO-B enzymatic modulation
Dopamine metabolism and oxidative stress endpoints
Growth factor signaling crosstalk studies
Selective synergy with bFGF/EGF
Fibroblast proliferation pathway dissection
Drug-induced nephrotoxicity models
Renal injury marker modulation
Oxidative stress and inflammation endpoints

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